

Diethylene Glycol Dibutyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol dibutyl ether*

Cat. No.: B090791

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol dibutyl ether (DGBDE), also known as dibutyl carbitol or butyl diglyme, is a versatile aprotic solvent with a wide range of applications in industrial and research settings.^[1] ^[2] Its unique combination of a high boiling point, low freezing point, and excellent solvency for a variety of organic compounds makes it a valuable medium for chemical reactions, extractions, and formulations.^[2]^[3] This technical guide provides an in-depth overview of the chemical and physical properties of **diethylene glycol dibutyl ether**, detailed experimental protocols for their determination, and insights into its applications, particularly relevant to the fields of chemical research and drug development.

Chemical and Physical Properties

Diethylene glycol dibutyl ether is a colorless liquid with a mild, characteristic odor.^[2]^[4] It is chemically stable under normal conditions and is miscible with many common organic solvents. ^[2]^[5] Key quantitative properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{12}H_{26}O_3$	[1]
Molecular Weight	218.34 g/mol	[1]
CAS Number	112-73-2	[1]
IUPAC Name	1,1'-[Oxybis(2,1-ethanediyoxy)]bis(butane)	[1]
Appearance	Colorless liquid	[1] [2]
Boiling Point	256 °C (493 °F) at 760 mmHg	[1] [6]
Melting Point	-60 °C (-76 °F)	[1] [6]
Flash Point	118 °C (245 °F)	[1] [6]
Density	0.885 g/cm ³ at 20 °C	[1] [6]
Vapor Pressure	0.02 mmHg at 20 °C	[1] [6]
Solubility in Water	< 1 mg/mL at 22 °C	[1] [6]
Refractive Index (n ²⁰ /D)	1.423	[7]

Experimental Protocols

The determination of the physicochemical properties of **diethylene glycol dibutyl ether** follows standardized methodologies to ensure accuracy and reproducibility. The following are examples of relevant experimental protocols, primarily based on OECD and ASTM guidelines.

Boiling Point Determination (OECD Guideline 103, ASTM D2887)

The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure. For a high-boiling liquid like **diethylene glycol dibutyl ether**, gas chromatography (GC) is a common and accurate method.

Methodology:

- Instrumentation: A gas chromatograph equipped with a capillary column (e.g., non-polar stationary phase) and a flame ionization detector (FID) is used.[8][9]
- Calibration: A calibration mixture of n-alkanes with known boiling points is injected into the GC. The retention times of these standards are plotted against their boiling points to create a calibration curve.[8]
- Sample Analysis: A solution of **diethylene glycol dibutyl ether** in a suitable solvent is injected into the GC under the same conditions as the calibration standards.
- Determination: The retention time of the **diethylene glycol dibutyl ether** peak is used to determine its boiling point from the calibration curve.[8]

Density Measurement (OECD Guideline 109)

Density is the mass of a substance per unit volume. For liquids, a vibrating tube densimeter or a pycnometer can be used.

Methodology (Vibrating Tube Densimeter):

- Principle: The instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is dependent on the mass, and therefore the density, of the liquid in the tube.[10]
- Calibration: The instrument is calibrated using two substances of known density, typically dry air and pure water.
- Measurement: The sample is introduced into the measurement cell, and the oscillation frequency is recorded. The instrument's software then calculates the density based on the calibration. Temperature control is crucial for accurate measurements.

Solubility in Water (OECD Guideline 105: Water Solubility - Flask Method)

This method determines the saturation mass concentration of a substance in water at a specific temperature.

Methodology:

- Equilibration: An excess amount of **diethylene glycol dibutyl ether** is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation: The mixture is centrifuged or allowed to stand to separate the aqueous phase from the undissolved substance.
- Analysis: A sample of the aqueous phase is carefully removed and the concentration of the dissolved **diethylene glycol dibutyl ether** is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Spectroscopic Data

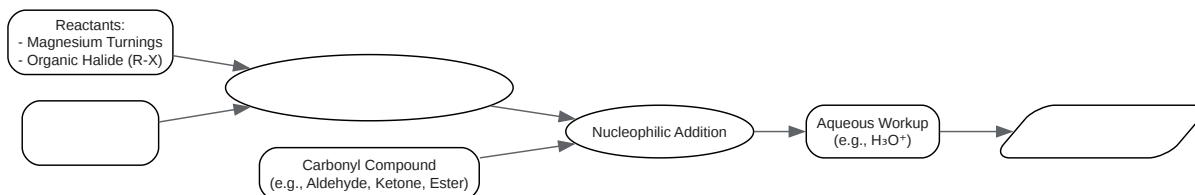
Spectroscopic analysis is essential for the structural elucidation and identification of chemical compounds.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum of **diethylene glycol dibutyl ether** shows characteristic signals for the different proton environments in the molecule. The spectrum typically exhibits multiplets for the butyl chain protons and the ether linkage protons.
- IR (Infrared) Spectroscopy: The IR spectrum of **diethylene glycol dibutyl ether** is characterized by strong C-O-C stretching vibrations in the ether region (around 1100 cm^{-1}) and C-H stretching vibrations from the alkyl chains (around $2800\text{-}3000\text{ cm}^{-1}$). The absence of a broad O-H stretching band confirms the ether functionality.
- Mass Spectrometry (MS): The mass spectrum of **diethylene glycol dibutyl ether** will show the molecular ion peak (M^+) at m/z 218, corresponding to its molecular weight. Fragmentation patterns will include the loss of alkyl and alkoxy groups.

Biological Interactions and Toxicology

While **diethylene glycol dibutyl ether** is primarily used as an industrial solvent, understanding its biological interactions is crucial for professionals in drug development and related fields.

Glycol ethers, as a class, can be absorbed through ingestion, inhalation, and dermal contact. [11]

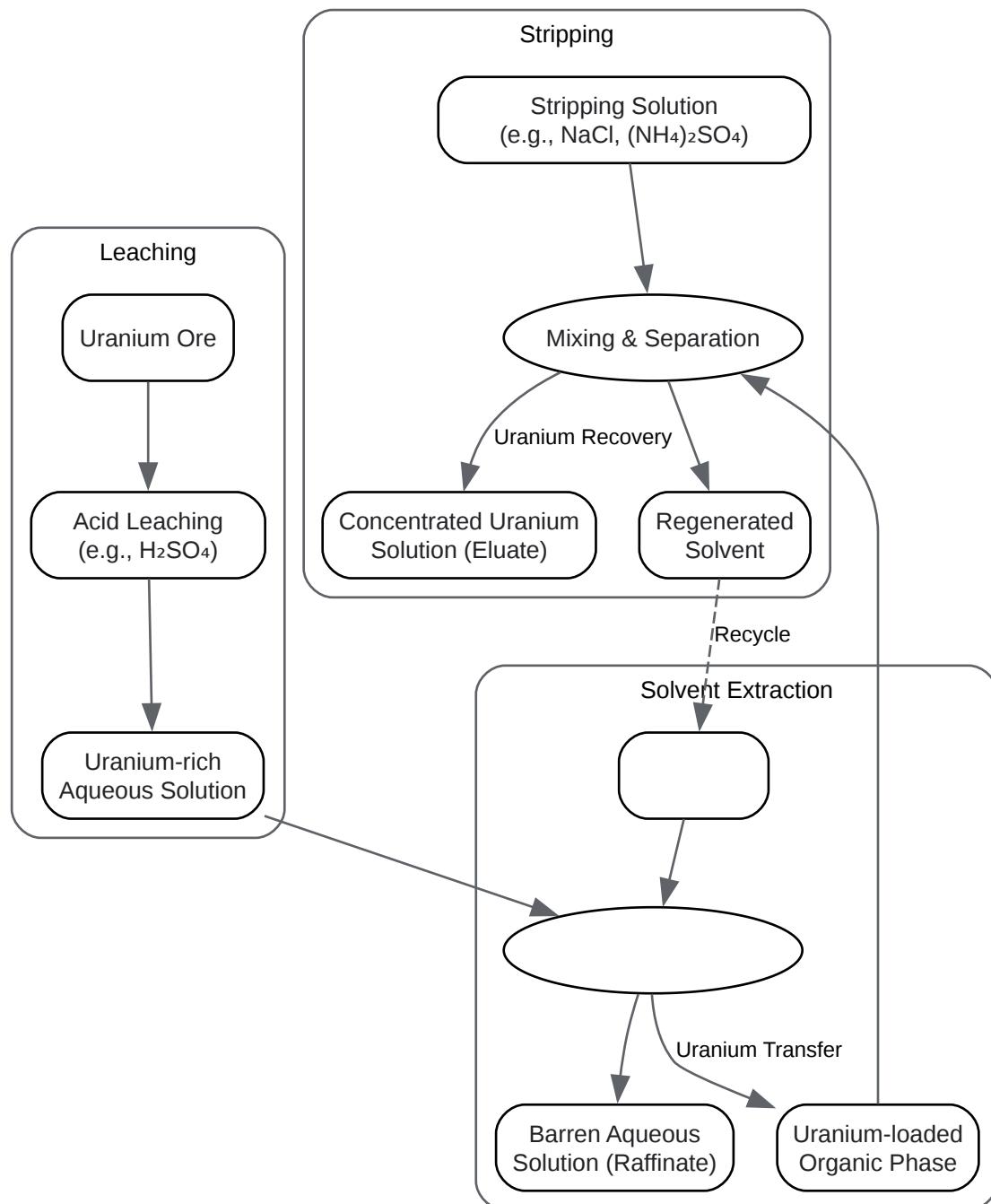

The metabolism of many glycol ethers proceeds via oxidation of the terminal alcohol group (if present) to an alkoxyacetic acid, which is often the primary toxic metabolite.[11][12] However, as a diether, **diethylene glycol dibutyl ether** lacks a free hydroxyl group, which influences its metabolic pathway and toxicity profile. The systemic toxicity of ethylene-based glycol ethers is primarily mediated by their metabolism to the corresponding alkoxyacetic acids.[13] Longer-chain glycol ethers are generally considered to be less toxic than their shorter-chain counterparts.[13] In vitro studies on rat and human erythrocytes have shown that the principal metabolite of diethylene glycol monobutyl ether, butoxyethoxyacetic acid (BEAA), has weak hemolytic activity in rats, but not in human red blood cells, suggesting a lower risk of hemolysis in humans.[14]

Applications in Research and Development

The unique properties of **diethylene glycol dibutyl ether** make it a valuable solvent in various research and development applications.

Grignard Reactions

Diethylene glycol dibutyl ether is an excellent solvent for Grignard reactions.[15][16] Its high boiling point allows for reactions to be conducted at elevated temperatures, and its ability to solvate the Grignard reagent contributes to increased reaction rates and yields.



[Click to download full resolution via product page](#)

Workflow for a Grignard reaction using DGBDE as a solvent.

Uranium Extraction

In the field of hydrometallurgy, **diethylene glycol dibutyl ether** has been investigated as a solvent for the extraction of uranium from acidic leach solutions.^{[17][18]} Its ability to form a complex with uranium ions allows for their selective separation from other metals present in the ore.

[Click to download full resolution via product page](#)*Generalized workflow for uranium extraction using DGBDE.*

Conclusion

Diethylene glycol dibutyl ether is a high-performance solvent with a well-characterized profile of chemical and physical properties. Its utility in specialized chemical syntheses and extraction processes, coupled with a generally favorable toxicological profile for a long-chain glycol ether, makes it a compound of significant interest to researchers and professionals in drug development and other advanced scientific fields. A thorough understanding of its properties and the standardized methods for their determination is essential for its safe and effective use in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFormation [enfo.hu]
- 5. Diethylene Glycol Dibutyl Ether(112-73-2) 1H NMR [m.chemicalbook.com]
- 6. gcms.cz [gcms.cz]
- 7. oecd.org [oecd.org]
- 8. kelid1.ir [kelid1.ir]
- 9. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. [tandfonline.com](#) [tandfonline.com]
- 13. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC [ecetoc.org]
- 14. Effects of diethylene glycol butyl ether and butoxyethoxyacetic acid on rat and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP0632043B1 - Process for preparing Gringnard reagents in diethylene glycol dibutyl ether - Google Patents [patents.google.com]
- 16. US5358670A - Process for preparing grignard reagents in diethylene glycol dibutyl ether - Google Patents [patents.google.com]
- 17. [researchgate.net](#) [researchgate.net]
- 18. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Diethylene Glycol Dibutyl Ether: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b090791#diethylene-glycol-dibutyl-ether-chemical-properties\]](https://www.benchchem.com/product/b090791#diethylene-glycol-dibutyl-ether-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com